molecular formula C8H9ClMg B12668031 Chloro(2,5-dimethylphenyl)magnesium CAS No. 71888-64-7

Chloro(2,5-dimethylphenyl)magnesium

Cat. No.: B12668031
CAS No.: 71888-64-7
M. Wt: 164.91 g/mol
InChI Key: VNDICGNCKNVMNG-UHFFFAOYSA-M
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Description

Chloro(2,5-dimethylphenyl)magnesium is an organomagnesium compound commonly used in organic synthesis. It is a member of the Grignard reagents, which are pivotal in forming carbon-carbon bonds. The compound has the molecular formula C8H9ClMg and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(2,5-dimethylphenyl)magnesium is typically synthesized through the reaction of 2,5-dimethylchlorobenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2,5-dimethylchlorobenzene+MgThis compound\text{2,5-dimethylchlorobenzene} + \text{Mg} \rightarrow \text{this compound} 2,5-dimethylchlorobenzene+Mg→this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,5-dimethylphenyl)magnesium undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.

    Catalysts: Transition metal catalysts may be used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Hydrocarbons: Result from coupling reactions with halides.

Scientific Research Applications

Chloro(2,5-dimethylphenyl)magnesium is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Chloro(2,5-dimethylphenyl)magnesium involves the nucleophilic attack of the magnesium-carbon bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is fundamental in organic synthesis. The compound acts as a strong nucleophile due to the presence of the highly reactive magnesium center .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium Bromide
  • Methylmagnesium Chloride
  • Ethylmagnesium Bromide

Uniqueness

Chloro(2,5-dimethylphenyl)magnesium is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds where steric and electronic effects are crucial .

Properties

IUPAC Name

magnesium;1,4-dimethylbenzene-6-ide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDICGNCKNVMNG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293936
Record name Chloro(2,5-dimethylphenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71888-64-7
Record name Chloro(2,5-dimethylphenyl)magnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(2,5-dimethylphenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(2,5-dimethylphenyl)magnesium
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